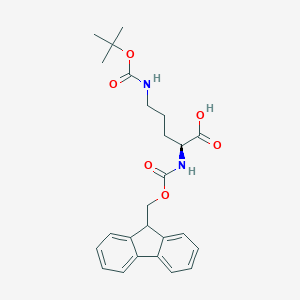

Fmoc-Orn(Boc)-OH

描述

Fmoc-Orn(Boc)-OH is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides.

科学研究应用

肽合成

Fmoc-Orn(Boc)-OH: 广泛应用于肽合成领域,特别是在固相肽合成 (SPPS) 中。 Fmoc 基团在合成过程中作为氨基的临时保护基,允许氨基酸按顺序添加以形成肽 . 该方法对于创建具有特定序列的肽以用于研究和治疗目的至关重要。

自组装和纳米结构形成

Fmoc 部分的固有疏水性和芳香性促进了 Fmoc 修饰的氨基酸和肽的自组装。 利用这种特性可以创建具有纳米技术和材料科学中潜在应用的纳米结构和材料 .

药物递送系统

由于This compound 具有形成稳定结构的能力,它可用于开发药物递送系统。 这些系统可以封装治疗剂并确保其靶向释放,从而提高药物的疗效 .

生物活性研究

含有This compound 的修饰肽用于研究各种生物活性,例如抗菌、抗血栓和抗氧化特性。 这些研究对于理解肽在生物系统中的作用以及开发新药至关重要 .

生物材料开发

Fmoc 修饰的肽,包括This compound,具有自组装性质,使其成为开发生物材料的理想候选者。 这些材料可用于组织工程、再生医学以及作为细胞生长的支架 .

生物模板和催化

Fmoc 修饰的肽可以作为无机材料合成的模板。 它们还可以催化反应,使其在绿色化学和环境应用领域发挥作用 .

作用机制

Target of Action

Fmoc-Orn(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .

Mode of Action

The compound this compound operates by protecting the amino groups during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Boc (tert-butyloxycarbonyl) group protects the side-chain amino group of ornithine . These protections are crucial during the coupling reactions of solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

Biochemical Pathways

In the context of peptide synthesis, this compound doesn’t directly participate in any biochemical pathways. Instead, it plays a crucial role in the chemical synthesis of peptides, particularly in SPPS . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in the coupling reaction with another activated amino acid .

Pharmacokinetics

As a reagent used in peptide synthesis, this compound doesn’t have typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like drugs or bioactive compounds. Its role is confined to the laboratory synthesis of peptides .

Result of Action

The use of this compound in peptide synthesis results in the successful formation of peptide bonds without unwanted side reactions . It allows for the precise assembly of amino acids in the desired sequence, leading to the production of the target peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . The removal of the Fmoc group requires basic conditions, typically achieved with piperidine . The stability of the compound and its efficacy in protecting amino groups can be affected by the pH, temperature, and solvent used in the synthesis .

生物活性

Fmoc-Orn(Boc)-OH is a derivative of the amino acid ornithine, which plays a crucial role in various biological processes. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and has garnered attention for its potential biological activities, including antimicrobial properties and interactions with metal ions. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of several functional groups that enhance its reactivity:

- Fmoc (9-fluorenylmethyloxycarbonyl) : A protecting group that facilitates peptide synthesis.

- Boc (tert-butoxycarbonyl) : Another protective group that aids in the stability and handling of the compound.

The molecular formula for this compound is C₁₅H₁₈N₂O₄, with a molecular weight of 298.32 g/mol. Its structure allows it to participate in various biochemical reactions, making it a versatile compound in research.

Synthesis

The synthesis of this compound typically involves several steps:

- Dissolving L-ornithine in acetonitrile.

- Adding Boc₂O to form a complex.

- Using sodium bicarbonate and other reagents to facilitate the reaction.

- Introducing Fmoc-OSu to complete the formation of this compound.

This method yields this compound with high purity and is adaptable for various laboratory settings .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity, particularly when used in conjunction with metal ions such as Cu(II) and Ni(II). These metal complexes have shown potential as metalloantibiotics, enhancing the efficacy of antimicrobial peptides .

Interaction with Metal Ions

The coordination behavior of this compound with metal ions has been extensively studied. The compound acts as a chelator, binding to metal ions and influencing their biological activity. This interaction is significant in developing therapeutic agents that leverage metal ion properties for enhanced biological effects .

Case Studies and Research Findings

- Peptide Synthesis : this compound has been utilized to synthesize peptides that exhibit improved cell permeability. For example, conjugating ornithine to GFP-labeled peptides has demonstrated enhanced cellular uptake compared to unconjugated counterparts .

- Cyclic Peptides : The compound has also been employed in the preparation of cyclic peptides, which are known for their stability and bioactivity. Research indicates that cyclic peptides derived from this compound possess unique biological activities that can be exploited for therapeutic applications .

- Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can attenuate lipopolysaccharide (LPS)-induced cytotoxicity, suggesting potential applications in anti-inflammatory therapies .

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Contains lysine instead of ornithine | Used in synthesizing cationic peptides |

| Fmoc-Gly-OH | Glycine as the amino acid component | Simpler structure; often used in basic peptide synthesis |

| Fmoc-L-Asp(OtBu)-OH | Aspartic acid with t-butyl ester protection | Important for synthesizing negatively charged peptides |

| Fmoc-L-Orn(Aloc)-OH | Contains allyloxycarbonyl protecting group | Rapid deprotection under palladium catalysis |

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOIZTMAHNLNHE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373246 | |

| Record name | Fmoc-Orn(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109425-55-0 | |

| Record name | N-α-Fluorenylmethoxycarbonyl-N-δ-tert-butoxycarbonyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Orn(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-5-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Orn(Boc)-OH in the synthesis of PNA analogs?

A1: this compound serves as a key building block in the step-wise synthesis of ornithine-based PNA analogs []. The molecule contains an ornithine amino acid backbone with two protected amino groups. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-Butyloxycarbonyl) group protects the δ-amino group.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。